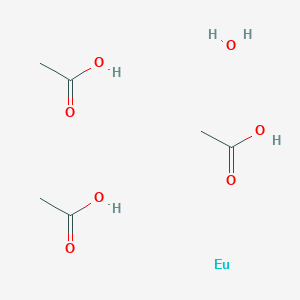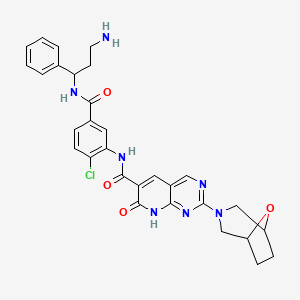
N-Desisopropyl Delavirdine N-Sulfate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desisopropyl Delavirdine-d8 (N-sulfate) is a deuterated analog of N-Desisopropyl Delavirdine, a derivative of Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterium labeling in N-Desisopropyl Delavirdine-d8 (N-sulfate) enhances its stability and allows for more precise pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desisopropyl Delavirdine-d8 (N-sulfate) involves multiple steps, starting from the parent compound Delavirdine. The process includes the removal of the isopropyl group and the introduction of deuterium atoms. The final step involves the sulfation of the compound to form the N-sulfate derivative. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Desisopropyl Delavirdine-d8 (N-sulfate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Desisopropyl Delavirdine-d8 (N-sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Desisopropyl Delavirdine-d8 (N-sulfate) has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: Employed in studies of enzyme kinetics and drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Delavirdine derivatives.
Industry: Applied in the development of new antiviral drugs and in the quality control of pharmaceutical products.
Mecanismo De Acción
N-Desisopropyl Delavirdine-d8 (N-sulfate) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity. The sulfation increases the compound’s solubility and bioavailability. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and prevents the transcription of viral RNA into DNA.
Comparación Con Compuestos Similares
Similar Compounds
N-Desisopropyl Delavirdine: The non-deuterated analog.
Delavirdine: The parent compound.
N-Desisopropyl Delavirdine-d8: The deuterated analog without the sulfate group.
Uniqueness
N-Desisopropyl Delavirdine-d8 (N-sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. The sulfation further improves its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N6O6S2 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)/i7D2,8D2,9D2,10D2 |
Clave InChI |
YTUWQQGEHADHTG-UFBJYANTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)NS(=O)(=O)O)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)

![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)


![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
